(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol
Description
(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, also known as (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol involves the protection of a diol intermediate followed by a series of reactions to form the spirocyclic structure.
Starting Materials
2,3-dihydroxybutane, 2,3-dihydroxypropane, 4-methyl-2-pentanone, p-toluenesulfonic acid, sodium bicarbonate, sodium chloride, sodium sulfate, tetrahydrofuran, triethylamine
Reaction
Protection of 2,3-dihydroxybutane with 4-methyl-2-pentanone and p-toluenesulfonic acid to form the acetonide intermediate, Protection of 2,3-dihydroxypropane with 4-methyl-2-pentanone and p-toluenesulfonic acid to form the acetonide intermediate, Deprotection of the acetonide intermediates with sodium bicarbonate to form the diol intermediate, Conversion of the diol intermediate to the spirocyclic structure through a series of reactions involving tetrahydrofuran, triethylamine, and various reagents to form (1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol, Purification of the final product using sodium chloride and sodium sulfate
properties
IUPAC Name |
(1S,2S,3R,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(15)9(17)11(21-5)3-20-12(4-19-11)10(18)8(16)6(2-14)22-12/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11?,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQIDXJOZQKIG-NCEFIRPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(O1)C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC3(O1)[C@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031828 | |
Record name | Di-D-Fructofuranose 1,2':2,1'-dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 107415 | |
CAS RN |
3568-49-8 | |
Record name | Di-D-fructofuranose 1,2′:2,1′-dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difructose anhydride I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-D-Fructofuranose 1,2':2,1'-dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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